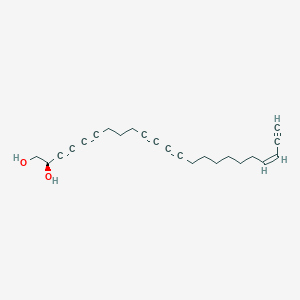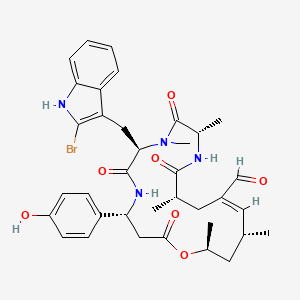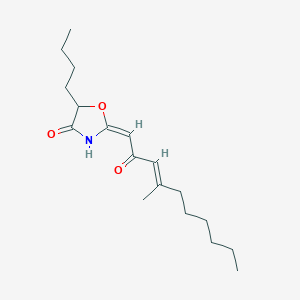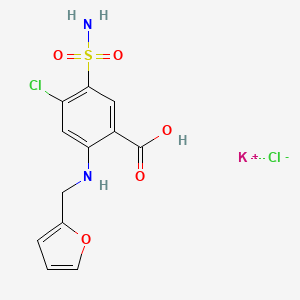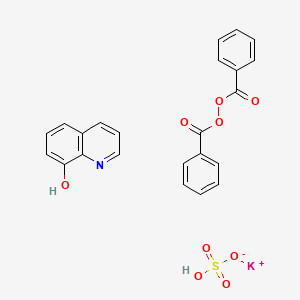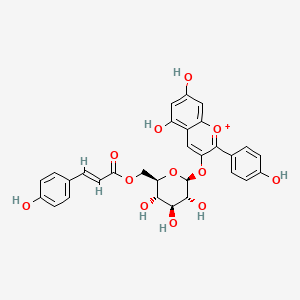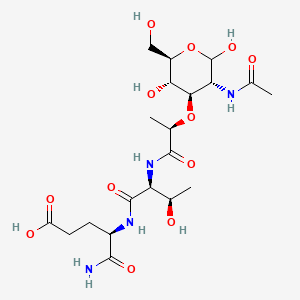
Stagonolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stagonolide is a natural product found in Stagonospora cirsii with data available.
Aplicaciones Científicas De Investigación
Phytotoxic Properties and Potential as a Mycoherbicide
Stagonolide, a phytotoxic metabolite produced by the fungal pathogen Stagonospora cirsii, shows promise as a potential mycoherbicide for controlling perennial weeds like Cirsium arvense. Research has found that stagonolide and its variants (B-F) have differing effects on various plants, with stagonolide showing high toxicity to Cirsium arvense and weaker toxicity to other plants and protozoans. This selectivity in toxicity makes stagonolide a candidate for the development of targeted herbicides (Evidente et al., 2008).
Structural Activity Relationships and Herbicidal Potential
In another study, the structural activity relationships of stagonolides were analyzed, revealing the importance of specific structural features in their biological activity. This includes the oxidation state of certain functional groups, which affects their phytotoxicity and potential as a natural herbicide. These findings can aid in the rational design of new herbicides based on stagonolide structures (Dalinova et al., 2021).
Synthesis and Modification for Bioactivity
Research has also focused on the synthesis and structural revision of various stagonolides, such as stagonolide D, E, and F. These studies are crucial for understanding the molecular architecture of stagonolides and for the development of efficient synthetic routes. Such synthetic approaches can facilitate the production of stagonolides and their derivatives for further biological testing and potential agricultural applications (Vadhadiya et al., 2012); (Sabitha et al., 2010).
Propiedades
Nombre del producto |
Stagonolide |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(2R,3R,5E)-3-hydroxy-2-propyl-3,7,8,9-tetrahydro-2H-oxecine-4,10-dione |
InChI |
InChI=1S/C12H18O4/c1-2-6-10-12(15)9(13)7-4-3-5-8-11(14)16-10/h4,7,10,12,15H,2-3,5-6,8H2,1H3/b7-4+/t10-,12+/m1/s1 |
Clave InChI |
LGMKFKSSLVELLO-STBQQDIQSA-N |
SMILES isomérico |
CCC[C@@H]1[C@H](C(=O)/C=C/CCCC(=O)O1)O |
SMILES canónico |
CCCC1C(C(=O)C=CCCCC(=O)O1)O |
Sinónimos |
stagonolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1260328.png)
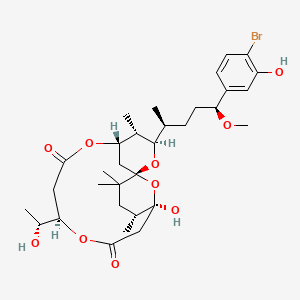

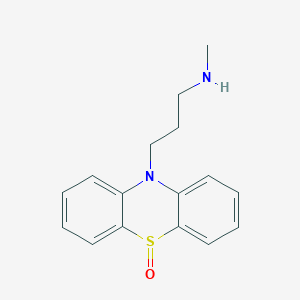
![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)
